molecular formula C15H14BNO4S B2633605 (1-Tosyl-1H-indol-2-yl)boronic acid CAS No. 1107603-38-2

(1-Tosyl-1H-indol-2-yl)boronic acid

Cat. No. B2633605
CAS RN: 1107603-38-2
M. Wt: 315.15
InChI Key: KYJNMYKIONEZQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in many studies . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Chemical Reactions Analysis

“(1-Tosyl-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indole derivatives, including boronic acids, have gained prominence in medicinal chemistry. Researchers explore their potential as biologically active compounds for treating cancer cells, microbial infections, and various disorders. The versatility of indole-based molecules allows for tailored modifications, optimizing drug stability, controlled release, and bioavailability. Additionally, indole derivatives can synergize with existing cancer treatments, opening avenues for combinatorial therapies and overcoming drug resistance .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, Stille coupling, and Heck reaction, are widely explored for indole synthesis. These reactions enable the construction of complex indole-based structures. For example, Kumada coupling and Negishi coupling facilitate the formation of C–C bonds, while Sonogashira reaction leads to C–N bond formation. These methods contribute to the development of novel indole derivatives with diverse biological activities .

Anticancer Properties

Indole derivatives exhibit antitumor activity. Their structural diversity allows for fine-tuning specific interactions with cellular targets. Researchers investigate the potential of indole-based compounds as chemotherapeutic agents. Notably, boronic acids, including “(1-Tosyl-1H-indol-2-yl)boronic acid,” may interfere with cancer cell growth and survival pathways .

Anti-Inflammatory and Antimicrobial Effects

Indoles possess anti-inflammatory and antimicrobial properties. They modulate critical targets, including NFκB/mTOR/PI3K/Akt pathways. By inhibiting these pathways, indole derivatives may mitigate inflammation and combat microbial infections. Such effects make them valuable in both clinical and environmental contexts .

Natural Colorants and Flavor Compounds

Indole derivatives can be derivatized into halogenated and oxygenated compounds. Some of these derivatives serve as natural colorants or contribute to flavor and fragrance applications. Their presence in food industry products and perfumery highlights their versatility .

Biocatalytic Production

Recent advances focus on biocatalytic approaches for indole production. Microbial cell factories convert glucose or tryptophan into indole. Furthermore, these biocatalysts can synthesize halogenated and oxygenated derivatives, expanding the repertoire of indole-based compounds .

Safety and Hazards

“(1-Tosyl-1H-indol-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of “(1-Tosyl-1H-indol-2-yl)boronic acid” could involve its use in Suzuki–Miyaura coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .

Pharmacokinetics

It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.

Result of Action

It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Action Environment

It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNMYKIONEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-methylphenyl)sulfonylindol-2-yl]boronic Acid

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